molecular formula C13H14N2O4S B352591 4-((3-Isopropyl-2,4-dioxothiazolidin-5-yl)amino)benzoic acid CAS No. 1048675-85-9

4-((3-Isopropyl-2,4-dioxothiazolidin-5-yl)amino)benzoic acid

Cat. No.: B352591
CAS No.: 1048675-85-9
M. Wt: 294.33g/mol
InChI Key: UNMMRFIIEFWASV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((3-Isopropyl-2,4-dioxothiazolidin-5-yl)amino)benzoic acid is a synthetic organic compound that belongs to the thiazolidine-2,4-dione family. This compound is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-Isopropyl-2,4-dioxothiazolidin-5-yl)amino)benzoic acid typically involves the condensation of thiazolidine-2,4-dione with suitable aldehydes via microwave irradiation. This reaction is followed by the reaction between the resulting thiazolidine derivative and 4-(bromomethyl)benzoic acid using potassium carbonate as a base in refluxing acetone . The final product is obtained after workup in an acidic medium.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-((3-Isopropyl-2,4-dioxothiazolidin-5-yl)amino)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidine ring to a thiazolidine-2-thione.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions typically use reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine-2-thione derivatives.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

4-((3-Isopropyl-2,4-dioxothiazolidin-5-yl)amino)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((3-Isopropyl-2,4-dioxothiazolidin-5-yl)amino)benzoic acid involves its interaction with cellular targets, leading to antimicrobial and cytotoxic effects. The compound is believed to inhibit key enzymes and disrupt cellular processes, leading to cell death. In cancer cells, it may induce apoptosis by activating specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine-2,4-dione: The parent compound, known for its insulin-sensitizing properties.

    Pioglitazone and Rosiglitazone: Thiazolidinedione derivatives used as antidiabetic drugs.

    Sulfoxides and Sulfones: Oxidized derivatives with varying biological activities.

Uniqueness

4-((3-Isopropyl-2,4-dioxothiazolidin-5-yl)amino)benzoic acid stands out due to its unique combination of antimicrobial and cytotoxic properties. Unlike other thiazolidinedione derivatives primarily used for their antidiabetic effects, this compound shows promise in both antimicrobial and anticancer research .

Properties

IUPAC Name

4-[(2,4-dioxo-3-propan-2-yl-1,3-thiazolidin-5-yl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4S/c1-7(2)15-11(16)10(20-13(15)19)14-9-5-3-8(4-6-9)12(17)18/h3-7,10,14H,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNMMRFIIEFWASV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)C(SC1=O)NC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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